3-(Bromomethyl)-5-fluorobenzo[d]isoxazole

Nucleophilic substitution Leaving group ability Synthetic methodology

3-(Bromomethyl)-5-fluorobenzo[d]isoxazole (CAS 63167-28-2) is a dual-halogenated heterocyclic building block belonging to the benzo[d]isoxazole family, bearing a reactive bromomethyl group at the 3-position and an electron-withdrawing fluorine atom at the 5-position of the fused benzene ring. Its molecular formula is C₈H₅BrFNO with a molecular weight of 230.03 g/mol.

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
CAS No. 63167-28-2
Cat. No. B1284001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-fluorobenzo[d]isoxazole
CAS63167-28-2
Molecular FormulaC8H5BrFNO
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NO2)CBr
InChIInChI=1S/C8H5BrFNO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2
InChIKeyQOGUIHQSEHKCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-5-fluorobenzo[d]isoxazole (CAS 63167-28-2): Core Identity and Procurement-Relevant Characteristics


3-(Bromomethyl)-5-fluorobenzo[d]isoxazole (CAS 63167-28-2) is a dual-halogenated heterocyclic building block belonging to the benzo[d]isoxazole family, bearing a reactive bromomethyl group at the 3-position and an electron-withdrawing fluorine atom at the 5-position of the fused benzene ring. Its molecular formula is C₈H₅BrFNO with a molecular weight of 230.03 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing covalent inhibitors, kinase-targeting agents, and BET bromodomain inhibitor scaffolds [1]. Its two orthogonal halogen handles enable sequential functionalization strategies that are not achievable with mono-halogenated or non-halogenated benzisoxazole analogs, making it a strategically distinct procurement choice for structure-activity relationship (SAR) exploration and lead optimization programs.

Dual-halogenated building block for sequential, orthogonal functionalization strategies.
Supports covalent inhibitor and kinase-targeting probe assembly.
Structurally validated chemotype for BET bromodomain inhibitor lead optimization.

Why 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole Cannot Be Casually Replaced by Other Benzisoxazole Analogs


The unique value of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole resides in the synergistic interplay between its 3-bromomethyl and 5-fluoro substituents—a dual-halogenation pattern that fundamentally alters reactivity, lipophilicity, and target-binding potential compared to common in-class alternatives. The bromomethyl group at the 3-position provides a significantly more reactive leaving group (Br⁻) than chloromethyl analogs (Cl⁻) for nucleophilic substitution reactions, enabling faster derivatization kinetics and higher conversion yields [1]. Simultaneously, the 5-fluoro substituent increases the calculated LogP to 2.86 compared to 2.33–2.72 for the non-fluorinated analog 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9), a ΔLogP of +0.14 to +0.53 that translates to measurably enhanced membrane permeability . Substituting with 3-(bromomethyl)-5-chlorobenzo[d]isoxazole (CAS 121940-71-4) replaces the metabolically stable C–F bond with a bulkier, more oxidatively labile C–Cl bond, altering both steric and electronic profiles at the 5-position. These are not interchangeable parameters: downstream biological activity, physicochemical properties, and synthetic tractability are all contingent on the specific halogenation pattern, making generic substitution a demonstrable risk to experimental reproducibility.

Target
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole
Br leaving group: ~1,000–10,000× faster nucleophilic displacement than Cl.
C–F bond: Metabolically stable, higher LogP (2.86) for membrane partitioning.
Orthogonal handles enable sequential, non-competing derivatization.
Potential Substitute
Closest Analogs (Chloro / Methyl / Non-Fluorinated)
Cl-analog reactivity may shift derivatization kinetics and yields.
Non-fluorinated or 5-Cl analogs may alter metabolic and steric profiles.
Methyl analog lacks a second diversification vector, limiting SAR exploration.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole (CAS 63167-28-2) vs. Closest Analogs


Bromomethyl vs. Chloromethyl Leaving-Group Reactivity: Superior Nucleophilic Substitution Kinetics

The 3-bromomethyl group of this compound exhibits definitively superior leaving-group ability compared to the 3-chloromethyl analog. In a systematic study of 5-fluoroalkylisoxazole synthesis, the nucleophilic substitution approach utilizing bromomethyl derivatives was explicitly found to be 'more convenient' than routes employing chloromethyl intermediates, reflecting the well-established halide leaving-group order (Br⁻ >> Cl⁻ in Sₙ2/SₙAr contexts) [1]. Quantitatively, the bromide leaving group is approximately 10³–10⁴ times more reactive than chloride in prototypical Sₙ2 displacements, translating to shorter reaction times and higher isolated yields under comparable conditions. The non-fluorinated benzisoxazole analog 3-(bromomethyl)-1,2-benzisoxazole has been converted to sulfamoylmethyl derivatives via sodium bisulfite/chlorination/amination sequences in 71–80% isolated yields, establishing a yield benchmark for bromomethyl reactivity on this scaffold [2]; the 5-fluoro substitution is expected to further modulate electrophilicity at the benzylic carbon through its electron-withdrawing effect.

Leaving-Group Reactivity
Cross-study comparable
Br leaving group: ~1,000–10,000× faster SN2 displacement than Cl.
Supports faster derivatization cycle time.
SN2 rate factors from physical organic chemistry; validated in isoxazole systems by Chalyk et al.
Nucleophilic substitution Leaving group ability Synthetic methodology

Fluorine-Driven Lipophilicity Gain: LogP 2.86 vs. Non-Fluorinated Analog LogP 2.33–2.72

The 5-fluoro substituent on 3-(bromomethyl)-5-fluorobenzo[d]isoxazole imparts a calculated LogP of 2.86, compared to 2.33–2.72 for the non-fluorinated analog 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9), representing a ΔLogP of +0.14 to +0.53 . While both compounds fall within favorable drug-like lipophilicity space (LogP 1–4), the incremental increase of ~0.3–0.5 LogP units corresponds to an approximately 2–3× enhancement in predicted membrane partitioning based on the Hansch-Fujita correlation (each 1 LogP unit ≈ 10× partition coefficient increase). The 5-chloro analog 3-(bromomethyl)-5-chlorobenzo[d]isoxazole (CAS 121940-71-4) has a molecular weight of 246.49 g/mol versus 230.03 g/mol for the target compound, introducing an additional 16.5 Da mass burden without the metabolic stability advantage of the C–F bond (C–F bond dissociation energy ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol) . For reference, 3-amino-5-fluorobenzo[d]isoxazole has a measured LogP of 2.13, confirming that the fluorinated benzisoxazole core consistently resides in a lipophilicity range amenable to both permeability and aqueous solubility .

Lipophilicity Gain
Direct head-to-head comparison
LogP 2.86 vs. 2.33–2.72 for non-fluorinated analog (ΔLogP +0.14 to +0.53).
Fluorine provides measurable lipophilicity and permeability context.
Calculated LogP (Chemsrc AlogP); MW advantage -16.5 g/mol over 5-Cl analog.
Lipophilicity Physicochemical properties Drug-likeness

Validated Intermediate for High-Affinity BET Bromodomain Inhibitors: Kd 81–82 nM Benchmark

The benzo[d]isoxazole scaffold, and specifically the 5-fluoro-substituted variant, has been validated as a critical pharmacophoric element in potent and selective BET bromodomain inhibitors. In the seminal structure-based optimization study by Zhang et al. (2018), two benzo[d]isoxazole-derived inhibitors—6i (Y06036) and 7m (Y06137)—bound to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively, and demonstrated high selectivity over non-BET bromodomain-containing proteins [1]. These compounds were synthesized from benzo[d]isoxazole building blocks featuring halogenation patterns directly relevant to 3-(bromomethyl)-5-fluorobenzo[d]isoxazole. In a subsequent bivalent inhibitor study, compound 17b (Y13021), also derived from the benzo[d]isoxazole series, exhibited 32-fold greater potency than its monovalent counterpart in LNCaP prostate cancer cells and induced 95.1% PSA regression at 2 μM [2]. While the bromomethyl group of the target compound serves as a synthetic handle rather than a direct pharmacophore, its role in enabling rapid derivatization to explore the SAR around the 3-position of the isoxazole ring makes it indispensable for programs building on this validated chemotype.

BET Bromodomain Scaffold
Class-level inference
Enables synthesis of inhibitors achieving Kd 81–82 nM for BRD4(1).
Supports lead optimization in a validated chemotype.
Downstream inhibitor activity (Zhang et al. 2018); building block serves as synthetic handle.
BET bromodomain inhibition BRD4 Prostate cancer

Orthogonal Reactivity Handles: Bromomethyl (Sₙ2) + Fluoro (SₙAr/Electronic Modulation) Enable Sequential Divergent Synthesis

A key differentiator of 3-(bromomethyl)-5-fluorobenzo[d]isoxazole is the presence of two chemically orthogonal halogen atoms that permit sequential, non-interfering functionalization. The benzylic bromomethyl group undergoes facile Sₙ2 displacement with nitrogen, sulfur, and oxygen nucleophiles (amines, thiolates, alkoxides) under mild conditions, while the aryl C–F bond at the 5-position is substantially inert to these nucleophilic conditions but can be engaged under SₙAr conditions with strongly activating groups or via transition metal-catalyzed cross-coupling under more forcing conditions [1]. This contrasts with the 3-(bromomethyl)-5-chloro analog, where both halogens (Br and Cl) exhibit overlapping reactivity profiles in nucleophilic substitution, risking competitive reaction at both sites. The 3-(bromomethyl)-5-methyl analog lacks the second halogen handle entirely, reducing the scaffold to a single-point diversification vector. In the broader fluorinated isoxazole literature, fluorine's strong electron-withdrawing effect (−I) has been shown to modulate the pKa of adjacent functional groups and influence binding affinity to protein targets through both polar and hydrophobic interactions [2].

Orthogonal Reactivity
Cross-study comparable
Two orthogonal vectors: Br (SN2-active) + F (SNAr/cross-coupling).
Enables efficient parallel library synthesis.
Contrasts with competing reactivity of 5-Cl analog or single handle of 5-Me analog.
Orthogonal functionalization Divergent synthesis SAR exploration

Dual-Halogen Physicochemical Profile: Calculated PSA and Drug-Likeness Parameters

3-(Bromomethyl)-5-fluorobenzo[d]isoxazole exhibits a calculated topological polar surface area (tPSA) of 26.03 Ų (identical to the non-fluorinated analog, as the isoxazole ring O and N contribute the only polar atoms) . When combined with its LogP of 2.86—positioned within the optimal range of 1–4 for oral bioavailability per Lipinski's guidelines—this tPSA places the compound in favorable drug-like chemical space. The molecular weight of 230.03 g/mol satisfies the MW < 500 g/mol criterion with substantial margin, while containing only 1 hydrogen bond acceptor (isoxazole O/N) and 0 hydrogen bond donors . For comparison, the 5-chloro analog (MW 246.49) carries a 7.2% higher molecular weight without added hydrogen-bonding capacity, while the 5-methyl analog (MW 226.07, LogP ~2.72) achieves similar lipophilicity through a metabolically oxidizable methyl group rather than the oxidatively inert C–F bond. The consistency of the fluorinated benzisoxazole core's physicochemical profile is further corroborated by related 3-amino-5-fluorobenzo[d]isoxazole (tPSA 52 Ų, LogP 2.13) and 5-fluorobenzo[d]isoxazol-3(2H)-one (LogP 1.48) .

Drug-Likeness Profile
Direct head-to-head comparison
MW 230.03, tPSA 26.03 Ų, HBD 0, HBA 1. LogP 2.86 (drug-like space).
Optimal physicochemical profile for oral developability review.
Data to verify; calculated parameters from vendor databases.
Polar surface area Drug-likeness ADME prediction

Optimal Procurement Scenarios for 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole Based on Quantified Differentiation Evidence


BET Bromodomain Inhibitor Lead Optimization Programs Requiring Rapid 3-Position SAR Expansion

Research groups pursuing benzo[d]isoxazole-based BET bromodomain inhibitors—a chemotype validated by Zhang et al. (2018) with Kd values of 81–82 nM for BRD4(1) and by Li et al. (2023) with 32-fold bivalent potency gains [1]—should prioritize 3-(bromomethyl)-5-fluorobenzo[d]isoxazole as the key intermediate for 3-position derivatization. The high reactivity of the bromomethyl leaving group enables rapid, high-yielding nucleophilic displacement with diverse amine, thiol, and alcohol nucleophiles, accelerating SAR exploration at the critical vector that governs linker attachment in bivalent inhibitor design. The 5-fluoro substituent is retained throughout derivatization, preserving the electronic and lipophilic profile of the core scaffold that contributes to BRD4 binding affinity.

Divergent Library Synthesis Exploiting Orthogonal Halogen Handles for Dual-Vector SAR

Medicinal chemistry teams requiring simultaneous exploration of both the 3- and 5-positions of the benzisoxazole scaffold should select this compound for its orthogonal reactivity: the bromomethyl group undergoes Sₙ2 chemistry under mild conditions without perturbing the 5-fluoro substituent, while the aryl fluoride can be subsequently activated via SₙAr or transition metal catalysis under orthogonal conditions [1]. This two-step sequential diversification strategy is not achievable with the 5-chloro or 5-methyl analogs, which either risk competitive reactivity at both halogen sites or lack the second diversification vector entirely. This translates to fewer synthetic steps, reduced intermediate isolation, and more efficient SAR coverage in lead optimization.

Fluorine-Enabled Metabolic Stability and Permeability Optimization in CNS and Oncology Programs

Programs targeting indications where metabolic stability and CNS penetration (or balanced permeability) are critical should leverage the fluorine-specific advantages quantified in Section 3: a LogP of 2.86 (ΔLogP +0.14–0.53 vs. non-fluorinated analog) and the high C–F bond dissociation energy (~485 kJ/mol) that resists oxidative metabolism [1]. The fluorine atom provides these benefits with minimal molecular weight penalty (+18 Da vs. non-fluorinated; −16.5 Da vs. 5-chloro analog), making this compound the most developable building block for creating CNS-penetrant or metabolically stable lead series within the benzisoxazole chemotype [2].

Anticonvulsant and Neuroactive Agent Synthesis Leveraging the Benzisoxazole Pharmacophore

The benzisoxazole scaffold has a documented history in anticonvulsant drug discovery, as demonstrated by Uno et al. (1979) who synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole and observed that halogen introduction at the 5-position increased anticonvulsant activity [1]. The 5-fluoro-substituted bromomethyl building block described here provides a direct entry point to this historically productive chemotype, combining the essential bromomethyl handle for sulfamoylmethyl installation with the activity-enhancing 5-fluoro substituent in a single, procurement-ready intermediate.

Application
Selection Property
Validation Focus
BET inhibitor lead optimization
High bromomethyl reactivity for 3-position SAR
Reaction kinetics and BRD4 binding affinity context
Divergent dual-vector library synthesis
Orthogonal Br and F reactivity handles
Sequential functionalization efficiency review
CNS and oncology metabolic stability programs
Fluorine-driven LogP 2.86 and C–F stability
Permeability and metabolic stability assay context
Neuroactive agent synthesis
Benzisoxazole pharmacophore with 5-F substitution
Sulfamoylmethyl derivatization and activity review

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